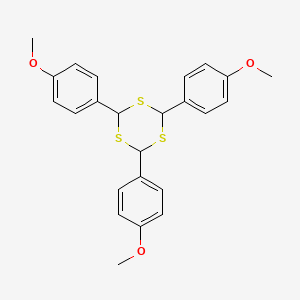
1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)-: is a chemical compound with the molecular formula C24H24O3S3. It is a derivative of trithiane, a heterocyclic compound consisting of a six-membered ring with alternating methylene bridges and thioether groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- typically involves the reaction of 4-methoxybenzaldehyde with hydrogen sulfide in the presence of an acid catalyst. The reaction proceeds through the formation of a dithioacetal intermediate, which subsequently undergoes cyclization to form the trithiane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
化学反应分析
Types of Reactions
1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- has several applications in scientific research:
作用机制
The mechanism of action of 1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modulation of biological activities. The specific pathways involved include oxidative stress response and enzyme inhibition .
相似化合物的比较
Similar Compounds
1,3,5-Trithiane: The parent compound with a simpler structure.
2,4,6-Trimethyl-1,3,5-trithiane: A derivative with methyl groups instead of methoxy groups.
Trithioanisaldehyde: Another derivative with similar structural features.
Uniqueness
1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- is unique due to its methoxy substituents, which impart distinct electronic and steric properties.
生物活性
1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- (CAS No. 5692-49-9) is a sulfur-containing organic compound notable for its unique structural properties and potential biological activities. This compound features a trithiane core with three methoxyphenyl substituents, which may enhance its pharmacological profiles. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry and therapeutic interventions.
Chemical Structure and Properties
- Molecular Formula : C24H24O3S3
- Molecular Weight : 456.6 g/mol
- IUPAC Name : 2,4,6-tris(4-methoxyphenyl)-1,3,5-trithiane
- InChI Key : HZHATLMQXZNESN-UHFFFAOYSA-N
The compound's structure is characterized by a six-membered trithiane ring and three para-methoxyphenyl groups that may influence its interaction with biological targets.
Biological Activity Overview
1,3,5-Trithiane derivatives have been studied for various biological activities including antitumor , antimicrobial , and anti-inflammatory effects. The following sections summarize key findings from recent studies.
Antitumor Activity
Recent research indicates that compounds related to trithiane structures exhibit significant antitumor activity. For instance:
- A study conducted by the National Cancer Institute tested various derivatives against 60 cancer cell lines including leukemia, lung cancer, and breast cancer. The results demonstrated promising antineoplastic activity in certain derivatives of trithiane compounds .
| Compound Type | Cancer Cell Lines Tested | Activity Level |
|---|---|---|
| Trithiane Derivatives | Leukemia, Lung Cancer, Breast Cancer | High Antitumor Activity |
Antimicrobial Activity
The antimicrobial properties of 1,3,5-trithiane derivatives have also been explored:
- In vitro assays showed that certain synthesized trithiane compounds displayed inhibitory effects against Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that the presence of methoxy groups enhances antimicrobial potency .
| Bacterial Strain | Inhibition Zone (mm) | Activity |
|---|---|---|
| E. coli (G-) | 15 | Moderate |
| Staphylococcus aureus (G+) | 20 | Strong |
The proposed mechanisms of action for the biological activities of 1,3,5-trithiane include:
- Antitumor Mechanism : The compound may induce apoptosis in cancer cells through modulation of signaling pathways such as PI3K/Akt and MAPK pathways.
- Antimicrobial Mechanism : It is hypothesized that the trithiane structure interferes with bacterial cell wall synthesis or disrupts membrane integrity.
Case Studies
- Anticancer Study : A series of derivatives were synthesized and tested against multiple cancer cell lines. One notable finding was that modifications to the methoxy groups significantly influenced the cytotoxicity profiles against MDA-MB-468 breast cancer cells .
- Antibacterial Study : A synthesized trithiane derivative showed effective inhibition against both E. coli and Staphylococcus aureus in disk diffusion assays. The study concluded that structural modifications could enhance antibacterial efficacy .
属性
CAS 编号 |
5692-49-9 |
|---|---|
分子式 |
C24H24O3S3 |
分子量 |
456.6 g/mol |
IUPAC 名称 |
2,4,6-tris(4-methoxyphenyl)-1,3,5-trithiane |
InChI |
InChI=1S/C24H24O3S3/c1-25-19-10-4-16(5-11-19)22-28-23(17-6-12-20(26-2)13-7-17)30-24(29-22)18-8-14-21(27-3)15-9-18/h4-15,22-24H,1-3H3 |
InChI 键 |
HZHATLMQXZNESN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2SC(SC(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















